2-(4-Bromophenyl)-2-oxoacetamide
Overview
Description
2-(4-Bromophenyl)-2-oxoacetamide, also known as 4-BPA, is a compound belonging to the class of organic compounds known as acyl oximes. It is a white, crystalline solid with a melting point of 159-162°C and a molecular weight of 246.2 g/mol. 4-BPA is used in a variety of scientific research applications, including organic synthesis and biochemistry.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoacetamide is used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including amides, esters, and thioamides. It has also been used in the synthesis of drugs, such as anti-cancer agents and anticonvulsants. 2-(4-Bromophenyl)-2-oxoacetamide has also been used in the synthesis of biopolymers, such as poly-β-hydroxybutyrate, and in the synthesis of peptide hormones.
Mechanism Of Action
2-(4-Bromophenyl)-2-oxoacetamide acts as an acylating agent in organic synthesis, forming a covalent bond between the carboxylic acid group of the 2-(4-Bromophenyl)-2-oxoacetamide molecule and the nucleophilic group of the other molecule. This reaction is reversible, and the 2-(4-Bromophenyl)-2-oxoacetamide molecule can be regenerated by hydrolysis.
Biochemical And Physiological Effects
2-(4-Bromophenyl)-2-oxoacetamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(4-Bromophenyl)-2-oxoacetamide can inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. It has also been found to inhibit the activity of the cytochrome P450 enzyme system, which is involved in the metabolism of drugs and other xenobiotics. In addition, 2-(4-Bromophenyl)-2-oxoacetamide has been found to have anti-inflammatory and anti-bacterial properties.
Advantages And Limitations For Lab Experiments
The use of 2-(4-Bromophenyl)-2-oxoacetamide in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. 2-(4-Bromophenyl)-2-oxoacetamide is a strong acylating agent, and it can react with nucleophilic groups that are not the intended target. This can lead to the formation of undesired byproducts.
Future Directions
The use of 2-(4-Bromophenyl)-2-oxoacetamide in scientific research is likely to continue to grow as more of its potential applications are explored. Some potential future directions for research include the use of 2-(4-Bromophenyl)-2-oxoacetamide in the synthesis of peptide hormones, the use of 2-(4-Bromophenyl)-2-oxoacetamide in drug discovery, and the use of 2-(4-Bromophenyl)-2-oxoacetamide in the synthesis of biopolymers. Additionally, further research into the biochemical and physiological effects of 2-(4-Bromophenyl)-2-oxoacetamide, as well as its potential toxicity, is needed in order to gain a better understanding of its safety and efficacy.
properties
IUPAC Name |
2-(4-bromophenyl)-2-oxoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEVNHMPPZPHOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622947 | |
Record name | 2-(4-Bromophenyl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-oxoacetamide | |
CAS RN |
69374-79-4 | |
Record name | 2-(4-Bromophenyl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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